molecular formula C3H4Cl2O2 B104946 Dalapon CAS No. 75-99-0

Dalapon

Cat. No.: B104946
CAS No.: 75-99-0
M. Wt: 142.97 g/mol
InChI Key: NDUPDOJHUQKPAG-UHFFFAOYSA-N
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Mechanism of Action

Dalapon, also known as 2,2-dichloropropionic acid, is a chlorinated aliphatic herbicide . It is used to control grasses in a wide variety of crops, including fruit trees, beans, coffee, corn, cotton, and peas . Here is a detailed analysis of its mechanism of action:

Target of Action

This compound primarily targets grasses and monocots . It is selectively absorbed through the leaves and roots of these plants .

Mode of Action

The mode of action of this compound involves interference with meristematic activity in root tips and apical meristems . It also reduces wax formation on leaf surfaces and alters cell membranes . This interaction with its targets leads to changes in the plant’s growth and development.

Biochemical Pathways

This compound affects various biochemical pathways in plants. It inhibits fat synthesis and stops cell division . It also reduces wax production by leaves and affects carbohydrate, lipid, and nitrogen metabolism .

Pharmacokinetics

This compound is highly soluble in water and relatively volatile . It is readily absorbed into and widely distributed throughout the body . There is no evidence that this compound is absorbed through the skin in toxic amounts .

Result of Action

The result of this compound’s action varies depending on the concentration used. At high rates, it acts as a total herbicide, killing all plant life. At lower rates, it can be used selectively on a number of crops . It stimulates growth at low rates and reduces growth at high rates . Root growth is more sensitive than shoot growth .

Action Environment

This compound is released directly to the environment in its use as a herbicide for the control of annual and perennial grasses . It leaches readily in soil; however, under conditions favorable for microbial growth, microbial degradation will probably proceed at a faster rate than leaching . The resultant average persistence of this compound at recommended rates of application has been reported to be two to four weeks in most agricultural soils during the growing season, although a persistence of six months has been observed in soils of various forests and tree nurseries .

Biochemical Analysis

Biochemical Properties

Dalapon interacts with certain enzymes and proteins within the biochemical reactions. It is known to inhibit some enzymes that process pyruvate . This interaction with enzymes and proteins may result in changes in the conformation of the protein, effectively preventing its specific enzymatic activity .

Cellular Effects

It is known that this compound interferes with meristematic activity in root tips and apical meristems, reduces wax formation on leaf surfaces, and alters cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves interference with meristematic activity in root tips and apical meristems, reduction of wax formation on leaf surfaces, and alteration of cell membranes . It is believed that this compound exerts its effects at the molecular level through these mechanisms.

Temporal Effects in Laboratory Settings

It has been observed that the concentrations of some brominated haloacetic acids in chlorine-quenched disinfected water stored in the dark at −20 °C for seven days decreased between 26 and 46% .

Metabolic Pathways

This compound is involved in the glycolytic pathway and the Krebs cycle . It is believed to cause partial blocks initially at the beginning of the glycolytic pathway and subsequently in the Krebs cycle .

Transport and Distribution

This compound is absorbed through the cuticle and through the large open pores of hypostomatous leaves . Stomata are the most expeditious routes of entry, but results can be erratic when no surfactant is included .

Preparation Methods

Dalapon can be synthesized through the chlorination of propionic acid. The reaction involves the substitution of hydrogen atoms in propionic acid with chlorine atoms, resulting in the formation of 2,2-dichloropropionic acid. Industrial production methods often involve the use of chlorinating agents such as chlorine gas or sodium hypochlorite under controlled conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Dalapon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .

Scientific Research Applications

Dalapon has several scientific research applications, including:

Comparison with Similar Compounds

Dalapon is similar to other organochlorine herbicides such as 2,4-dichlorophenoxyacetic acid and trichloroacetic acid. this compound is unique in its specific mode of action and its effectiveness in controlling certain grass species. Other similar compounds include:

This compound’s unique properties and effectiveness make it a valuable tool in agricultural and non-agricultural settings.

Properties

IUPAC Name

2,2-dichloropropanoic acid
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InChI

InChI=1S/C3H4Cl2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
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InChI Key

NDUPDOJHUQKPAG-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)(Cl)Cl
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Molecular Formula

C3H4Cl2O2
Record name 2,2-DICHLOROPROPIONIC ACID
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Related CAS

127-20-8 (hydrochloride salt), 29110-22-3 (magnesium salt), 53606-78-3 (calcium salt)
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DSSTOX Substance ID

DTXSID2021575
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Molecular Weight

142.97 g/mol
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Physical Description

2,2-dichloropropionic acid appears as a colorless liquid. Soluble in water. Corrosive to metals and tissue. Used as a herbicide., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used.]; [NIOSH], HYGROSCOPIC WHITE SOLID IN VARIOUS FORMS OR COLOURLESS LIQUID., Colorless liquid with an acrid odor., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 °F. The sodium salt, a white powder, is often used.]
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Boiling Point

374 °F at 760 mmHg (USCG, 1999), 190 °C, 374 °F
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Solubility

50 % (NIOSH, 2023), Very soluble in alcohol. Soluble in ether, Very soluble in alkali solvents., In water, 502,000 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 90, 50%
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Density

1.4 (NIOSH, 2023) - Denser than water; will sink, 1.4014 at 20 °C, Relative density (water = 1): 1.40, 1.40
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Vapor Density

4.9 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.9
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Vapor Pressure

5.07 mmHg at 160 °F (USCG, 1999), 0.19 [mmHg], 0.19 mm Hg at 25 °C /Estimated/, 5.07 mmHg at 160 °F
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Mechanism of Action

Two types of action: acute toxicity ... and slower growth inhibition. Acute toxicity ... due to its action as acid and protein precipitant which causes drastic permeability changes in plasma membranes and nonselective, localized destruction of cellular constituents. ... Toxic effects of dalapon at high rates are typical of those of strong acids, disrupting lipoidal membranes., ... the strongest inhibitors of NADH oxidase of the SMP are chloro-derivatives of aromatic hydrocarbons (DDT and its analogs DDD and DDE). Derivatives of propionic and acetic acids (propinate, dalapon, MCAA, DCAA, and TCAA) did not exhibit any appreciable inhibiting effect under the experimental conditions.
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Color/Form

Liquid, Colorless liquid [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used].

CAS No.

75-99-0
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2,2-DICHLOROPROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/601
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid, 2,2-dichloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/UFA8750.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

46 °F (USCG, 1999), 20 °C, 46 °F
Record name 2,2-DICHLOROPROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21722
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DALAPON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,2-DICHLOROPROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2,2-DICHLOROPROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/601
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2,2-Dichloropropionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0200.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.